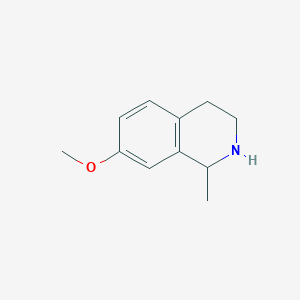

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIDQQQAEQXCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-95-1 | |

| Record name | 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Evolving Landscape of Neuromodulators: A Technical Guide to the Structure-Activity Relationship of 7-Methoxy-1-Methyl-1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] This privileged structure has been extensively explored, leading to the development of agents with applications in oncology, infectious diseases, and neuropharmacology.[3][4] Within this diverse family, derivatives of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline represent a particularly compelling subclass. The strategic placement of a methoxy group at the 7-position and a methyl group at the 1-position imparts distinct physicochemical properties that influence receptor interactions and metabolic stability, making this core a fertile ground for the design of novel therapeutics targeting the central nervous system and other biological systems.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-methoxy-1-methyl-THIQ derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between structural modifications and their impact on biological activity, with a focus on key therapeutic targets. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the rational design of next-generation modulators based on this versatile scaffold.

The Strategic Importance of the 7-Methoxy and 1-Methyl Groups

The 7-methoxy-1-methyl-THIQ core is not an arbitrary arrangement of atoms. Each feature plays a crucial role in defining the molecule's pharmacological profile. The 6,7-dimethoxy substitution pattern is common in many biologically active THIQ derivatives, and understanding the contribution of each methoxy group is key to refining SAR.[3]

Studies on orexin 1 (OX1) receptor antagonists have shed light on the significance of the 7-position. While many potent THIQ-based orexin antagonists feature the 6,7-dimethoxy substitution, research has shown that 7-substituted analogs, including those with a 7-methoxy group, can retain high potency.[5] This suggests that the 7-methoxy group is a key contributor to the interaction with the OX1 receptor.[5] The electron-donating nature of the methoxy group at this position likely influences the electronic environment of the aromatic ring, which is often crucial for receptor binding.

The 1-methyl group also plays a pivotal role. The presence of a substituent at the 1-position introduces a chiral center, allowing for stereospecific interactions with biological targets. Furthermore, the 1-methyl group can influence the conformational rigidity of the THIQ ring system and provide a vector for further chemical modifications to explore the binding pocket of a target protein. The endogenous neuroprotectant 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) underscores the inherent biological relevance of this structural feature.[6]

Structure-Activity Relationship (SAR) Analysis

The following sections delve into the SAR of 7-methoxy-1-methyl-THIQ derivatives by examining the impact of substitutions at various positions on the THIQ core.

Modifications at the N2-Position

The secondary amine at the N2-position is a prime site for modification, offering a straightforward handle to modulate the pharmacological properties of the THIQ scaffold.

N-Arylation of the closely related 1-methyl-6,7-dimethoxy-THIQ (heliamine) has been shown to be a successful strategy for developing selective monoamine oxidase B (MAO-B) inhibitors.[7] This suggests that for 7-methoxy-1-methyl-THIQ derivatives, the introduction of an aryl group at the N2-position could be a promising avenue for discovering novel MAO-B inhibitors. The nature and substitution pattern of this aryl ring are critical for both potency and selectivity. For instance, in the heliamine series, derivatives with a 4-formylphenyl, 4-fluorophenyl, or 3,5-difluorophenyl group at the N2-position exhibited significant and selective MAO-B inhibitory activity.[7]

Table 1: SAR of N-Arylated Heliamine Analogues as MAO-B Inhibitors [7]

| Compound | N2-Substituent | hMAO-B IC50 (µM) |

| 4h | 4-Formylphenyl | 1.55 |

| 4i | 4-Fluorophenyl | 13.5 |

| 4j | 3,5-Difluorophenyl | 5.08 |

| Heli-amine | H | >1000 |

Substitutions on the Aromatic Ring (Positions 5, 6, and 8)

While the 7-methoxy group is a defining feature of our core structure, modifications at other positions on the aromatic ring can further refine biological activity.

As previously mentioned, the 6,7-dimethoxy substitution pattern is prevalent in many active THIQ compounds.[3] Comparing the activity of 6,7-dimethoxy derivatives with 7-methoxy-only analogs can reveal the specific contribution of the 6-methoxy group. For orexin antagonists, 7-substituted THIQs showed potent antagonism of the OX1 receptor, indicating the primary importance of the 7-position.[5] However, in other contexts, the 6,7-dimethoxy arrangement has been found to be superior.[3] This highlights the target-dependent nature of SAR at these positions.

Modifications at the C1-Position

The 1-methyl group is a key feature of this scaffold. Varying the substituent at this position can have a profound impact on activity. In a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with anticonvulsant properties, the nature of the 1-aryl group was critical for activity.[3] While our core is defined by a 1-methyl group, this position is a key site for diversification to explore interactions with different biological targets.

Modifications at the C3 and C4 Positions

The C3 and C4 positions of the THIQ ring are less commonly modified but can offer opportunities for fine-tuning the molecule's properties. Introduction of substituents at these positions can alter the conformation of the heterocyclic ring and introduce new points of interaction with a target.

Key Biological Targets and Signaling Pathways

7-Methoxy-1-methyl-THIQ derivatives have shown promise as modulators of several key biological targets, primarily within the central nervous system.

Monoamine Oxidase B (MAO-B)

MAO-B is a crucial enzyme in the metabolism of monoamines, including dopamine.[7] Its inhibition can lead to increased dopamine levels in the brain, a therapeutic strategy for Parkinson's disease. As discussed, N-arylated derivatives of the closely related heliamine are selective MAO-B inhibitors.[7] The mechanism of action involves the binding of the inhibitor to the active site of the MAO-B enzyme, preventing the breakdown of dopamine.

Caption: Inhibition of MAO-B by a 7-methoxy-1-methyl-THIQ derivative.

Dopamine Receptors

THIQ derivatives have been reported to interact with dopamine receptors.[3] The nature of the interaction (agonist or antagonist) and the selectivity for different dopamine receptor subtypes (D1-D5) are highly dependent on the substitution pattern of the THIQ core. The structural similarity of THIQs to dopamine suggests that they can fit into the dopamine receptor binding pocket.

Caption: Modulation of dopamine receptor signaling by a THIQ derivative.

Experimental Protocols

General Synthesis of 1-Substituted-7-Methoxy-THIQ Derivatives via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of THIQs.[8][9]

Step 1: Synthesis of the Phenethylamine Precursor

-

Start with a commercially available 3-methoxyphenethylamine.

-

Protect the amine group, for example, with a benzyl group.

-

Perform a Friedel-Crafts acylation or a similar reaction to introduce a suitable precursor for the 1-methyl group at the desired position.

Step 2: Pictet-Spengler Cyclization

-

Deprotect the amine of the phenethylamine precursor.

-

Dissolve the phenethylamine in a suitable solvent (e.g., toluene or acetonitrile).

-

Add an aldehyde (e.g., acetaldehyde to introduce the 1-methyl group).

-

Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid or BF3·OEt2).

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize the acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 1-methyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline.

Caption: Simplified workflow of the Pictet-Spengler synthesis.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol is adapted from methods used for evaluating MAO inhibitors.[1][10]

Materials:

-

Recombinant human MAO-B enzyme

-

Benzylamine (MAO-B substrate)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Sodium phosphate buffer (pH 7.4)

-

Test compounds (7-methoxy-1-methyl-THIQ derivatives) dissolved in DMSO

-

Reference inhibitor (e.g., Selegiline)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of the test compounds and reference inhibitor by diluting stock solutions in sodium phosphate buffer. The final DMSO concentration should be kept low (e.g., <1%). Prepare a working solution of the MAO-B substrate (benzylamine). Prepare a detection reagent containing Amplex® Red and HRP in buffer.

-

Enzyme Incubation: In a 96-well black microplate, add the recombinant human MAO-B enzyme solution to each well.

-

Inhibitor Addition: Add the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the benzylamine substrate solution to each well.

-

Reaction Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and measure the fluorescence generated from the oxidation of Amplex® Red (proportional to H2O2 production from MAO-B activity) using a fluorescence microplate reader (e.g., Ex/Em ~540/590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel neuromodulators. The strategic placement of the 7-methoxy and 1-methyl groups provides a unique combination of electronic and steric properties that can be exploited for targeted drug design. The available structure-activity relationship data, primarily from related 6,7-dimethoxy and 7-substituted analogs, strongly suggests that modifications at the N2-position and further exploration of substituents on the aromatic ring can lead to potent and selective ligands for targets such as MAO-B and dopamine receptors.

Future research in this area should focus on the systematic synthesis and evaluation of 7-methoxy-1-methyl-THIQ libraries to build a more comprehensive and direct SAR. The exploration of a wider range of biological targets beyond the central nervous system is also warranted, given the diverse activities of the broader THIQ family. Advanced computational modeling and structural biology studies will be invaluable in elucidating the precise molecular interactions that govern the activity of these compounds, paving the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

-

Perrey, D. A., Decker, A. M., Li, J. X., Gilmour, B. P., Thomas, B. F., Harris, D. L., Runyon, S. P., & Zhang, Y. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Bioorganic & Medicinal Chemistry, 23(17), 5709–5724. [Link]

- Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 20-35. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1–12. [Link]

-

Faheem, Kumar, B. K., Chandra Sekhar, K. V. G., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 524-553. [Link]

-

Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 790, 129–141. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 20-35. [Link]

-

Ökten, S., Karaduman, A. B., Ilgın, S., & Yelekçi, K. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6619. [Link]

-

Kumar, A., & Singh, S. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3760-3765. [Link]

- Mach, R. H., & Luedtke, R. R. (2002). Dopamine receptor ligands and therapeutic methods based thereon.

-

D’Acquarica, I., Gasparrini, F., & Pinnen, F. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3204. [Link]

-

Faheem, Kumar, B. K., Chandra Sekhar, K. V. G., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroisoquinoline synthesis. Retrieved from [Link]

-

Ji, L., Fang, Y., Tang, J., Liu, C., Huang, C., Hu, Q., Li, Q., & Chen, Z. (2022). Synthesis and biological evaluation of 18F-labelled dopamine D3 receptor selective ligands. Bioorganic & Medicinal Chemistry Letters, 62, 128630. [Link]

-

PrepChem. (n.d.). Synthesis of 7-methoxy-1-methylisoquinoline. Retrieved from [Link]

-

Khamidova, U., Terenteva, E., Umarova, M., Abdurakhmanov, J., Sasmakov, S., Makhnyov, A., Vinogradova, V., Saidov, A., Khashimova, Z., & Azimova, S. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Pharmaceuticals, 14(10), 1056. [Link]

- Rossi, M., & Gmeiner, P. (2023). Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands.

-

Stanković, N., Stanković, D., Marković, V., Milenković, D., & Marković, J. D. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. International Journal of Molecular Sciences, 25(23), 14781. [Link]

-

Nakao, Y., Kawamura, Y., Tanimoto, K., Inuki, S., & Oishi, S. (2022). Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Medicinal Chemistry Letters, 13(9), 1475–1481. [Link]

-

Adhikari, B., Maharjan, S., Dhakal, S., Shrestha, A., & Kim, D. W. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7414. [Link]

-

Chander, S., Ashok, P., Singh, A., & Murugesan, S. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, 9, 33. [Link]

-

Wikipedia. (2023, December 2). 6-MeO-THH. [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Fitsev, I. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Butlerov Communications, 44(12), 83-88. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 10. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Neurotoxicity Profiles of Monomethoxy Tetrahydroisoquinolines and Salsolinol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the neurotoxic profiles of two classes of tetrahydroisoquinolines (THIQs): the well-characterized dopaminergic neurotoxin, salsolinol, and the less extensively studied monomethoxy tetrahydroisoquinolines. As endogenous or diet-derived compounds with structural similarities to known neurotoxins, their potential role in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, warrants detailed investigation. This document will delve into the mechanisms of toxicity, comparative analyses of their effects on neuronal viability, and detailed protocols for assessing their neurotoxic potential. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance our understanding of these compounds.

Introduction: The Double-Edged Sword of Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs) are a family of alkaloids present in the mammalian brain and are also derived from dietary sources.[1][2] Their endogenous formation often results from the Pictet-Spengler condensation of biogenic amines, such as dopamine, with aldehydes.[3][4][5] This structural relationship with dopamine and their resemblance to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has positioned them as compounds of significant interest in the study of neurodegenerative disorders like Parkinson's disease.[6][7][8]

The neurobiological effects of THIQs are diverse, with some exhibiting neuroprotective properties while others are potent neurotoxins.[2][9] This functional dichotomy is largely dictated by the substitution patterns on the isoquinoline core. This guide will focus on a comparative analysis of two structurally related but functionally distinct groups: salsolinol, a dihydroxy-THIQ, and the monomethoxy-THIQs. Understanding their differential neurotoxicity is crucial for elucidating their potential roles in neuropathology and for the development of novel therapeutic strategies.

The Neurotoxicity Profile of Salsolinol: A Potent Endogenous Neurotoxin

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous neurotoxin formed from the condensation of dopamine with acetaldehyde.[10][11][12][13] Its presence has been detected in the cerebrospinal fluid of Parkinson's disease patients, implicating it as a potential contributor to the disease's pathogenesis.[10][14][15] The neurotoxicity of salsolinol is multifaceted and primarily targets dopaminergic neurons.[10][11][12]

Mechanisms of Salsolinol-Induced Neurotoxicity

The primary mechanisms underlying salsolinol's neurotoxic effects are oxidative stress, mitochondrial dysfunction, and the induction of apoptotic cell death.

-

Oxidative Stress: The catechol structure of salsolinol makes it susceptible to auto-oxidation, leading to the generation of reactive oxygen species (ROS).[4][6] This oxidative stress depletes cellular antioxidants, such as glutathione (GSH), and damages cellular components, including lipids, proteins, and DNA.[15][16] Studies have shown that salsolinol treatment of neuronal cell lines leads to a significant increase in ROS production.[15][17][18] Interestingly, at low concentrations, salsolinol has been observed to reduce intracellular ROS levels, suggesting a biphasic effect where it may be neuroprotective at low concentrations but becomes toxic upon accumulation.[17]

-

Mitochondrial Dysfunction: Salsolinol and its derivatives are known to inhibit mitochondrial respiration, particularly by targeting Complex I and II of the electron transport chain.[6][16][19][20][21] This inhibition leads to a decrease in ATP production and further exacerbates oxidative stress.[15][16] The structural similarity of N-methylated salsolinol metabolites to the mitochondrial toxin MPP+ (1-methyl-4-phenylpyridinium) underscores their potent effect on mitochondrial function.[6][19]

-

Induction of Apoptosis: The culmination of oxidative stress and mitochondrial dysfunction is the activation of apoptotic pathways. Salsolinol has been shown to induce apoptosis in dopaminergic neurons through the activation of caspases, including caspase-3/7, -8, and -9.[14][17] This programmed cell death contributes to the progressive loss of neurons observed in neurodegenerative diseases. Salsolinol can also induce pyroptosis, another form of programmed cell death, through the activation of the NLRP3 inflammasome.[11]

The Role of Metabolism in Salsolinol Toxicity

The neurotoxicity of salsolinol can be enhanced through its metabolism. N-methylation of salsolinol by an N-methyltransferase produces N-methyl-(R)-salsolinol, a more potent neurotoxin.[10][19] This metabolite can be further oxidized by monoamine oxidase (MAO) to form the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+), which, similar to MPP+, is a potent inhibitor of mitochondrial complex I.[19]

The Neurotoxicity Profile of Monomethoxy Tetrahydroisoquinolines: A Comparative Perspective

In contrast to the well-documented neurotoxicity of the catechol-containing salsolinol, the neurotoxic profile of monomethoxy-THIQs is less defined. However, structure-activity relationship studies of various THIQ derivatives provide valuable insights into how a single methoxy group, as opposed to a hydroxyl group, might influence their neurotoxicity.

The Influence of Methoxylation on Neurotoxicity

Studies on substituted 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) derivatives have shown that methoxyl substitution can increase neurotoxicity compared to hydroxyl substitution.[22] This suggests that the presence of a methoxy group, while potentially reducing the capacity for direct redox cycling compared to a catechol group, may confer other properties that enhance toxicity.

The precise mechanisms for this increased toxicity are not fully elucidated but could involve:

-

Lipophilicity and Blood-Brain Barrier Permeability: Methoxylation generally increases the lipophilicity of a molecule. This could enhance the ability of monomethoxy-THIQs to cross the blood-brain barrier and accumulate in the central nervous system.

-

Metabolic Activation: Monomethoxy-THIQs may be subject to different metabolic pathways compared to salsolinol. For instance, O-demethylation could potentially convert them into more reactive catechol-containing compounds within the brain.

-

Interaction with Cellular Targets: The altered electronic and steric properties due to the methoxy group could lead to different interactions with cellular targets, such as enzymes or receptors, compared to salsolinol.

It is important to note that not all THIQs are neurotoxic, and some, like 1-methyl-TIQ, have demonstrated neuroprotective effects against toxins like MPTP.[8][9] This highlights the critical role of the specific substitution pattern in determining the ultimate biological effect.

Comparative Analysis: Monomethoxy-THIQs vs. Salsolinol

The key difference in the neurotoxicity profiles of monomethoxy-THIQs and salsolinol likely stems from the presence of a catechol moiety in salsolinol, which is absent in the monomethoxy derivatives.

| Feature | Salsolinol (Dihydroxy-THIQ) | Monomethoxy-THIQs |

| Structure | Contains a catechol (6,7-dihydroxy) group. | Contains a single methoxy group. |

| Primary Mechanism of Toxicity | Oxidative stress via redox cycling of the catechol group, leading to ROS production.[4][6] | Likely involves different mechanisms, potentially enhanced cellular uptake due to increased lipophilicity and metabolic activation. |

| Mitochondrial Toxicity | Potent inhibitor of mitochondrial respiration, particularly its N-methylated metabolites.[6][19][20][21] | Effects on mitochondrial respiration are less characterized but may be significant. |

| Metabolism | N-methylation significantly increases toxicity.[10][19] | Metabolism may involve O-demethylation, potentially leading to the formation of more toxic catechol derivatives. |

| Reported Neurotoxicity | Well-established dopaminergic neurotoxin.[10][11][12] | Evidence suggests that methoxylation can increase toxicity compared to hydroxylation in some THIQ analogues.[22] |

Experimental Protocols for Assessing Neurotoxicity

To rigorously evaluate and compare the neurotoxic profiles of monomethoxy-THIQs and salsolinol, a battery of in vitro assays is essential. The following protocols provide a framework for these investigations.

Cell Culture and Treatment

The human neuroblastoma cell line SH-SY5Y is a widely used and relevant model for studying dopaminergic neurotoxicity.[18][23]

-

Cell Line: SH-SY5Y (ATCC® CRL-2266™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Treatment: Cells should be seeded in appropriate plates and allowed to adhere for 24 hours before treatment with varying concentrations of salsolinol or the monomethoxy-THIQ of interest for specified time points (e.g., 24, 48, 72 hours).

Assessment of Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[17]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is a common method for detecting intracellular ROS.[17]

-

Principle: The non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable and is deacetylated by intracellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

After treatment, wash the cells with PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

-

Express ROS levels as a percentage of the vehicle-treated control.

-

Assessment of Apoptosis: Caspase Activity Assay

Commercially available kits can be used to measure the activity of key executioner caspases, such as caspase-3 and -7.[17]

-

Principle: These assays typically use a luminogenic or fluorogenic substrate containing a caspase recognition sequence. Cleavage of the substrate by the active caspase releases a signal that can be quantified.

-

Procedure:

-

After treatment, lyse the cells according to the kit manufacturer's protocol.

-

Add the caspase substrate and incubate for the recommended time.

-

Measure the luminescence or fluorescence using a microplate reader.

-

Express caspase activity relative to the vehicle-treated control.

-

Visualization of Key Pathways and Workflows

Salsolinol-Induced Neurotoxicity Pathway

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Salsolinol - Wikipedia [en.wikipedia.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. research.monash.edu [research.monash.edu]

- 18. research.monash.edu [research.monash.edu]

- 19. mdpi.com [mdpi.com]

- 20. Inhibition of mitochondrial respiration by 1,2,3,4-tetrahydroisoquinoline-like endogenous alkaloids in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of various tetrahydroisoquinoline derivatives on mitochondrial respiration and the electron transfer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 7-Methoxy-THIQ Analogs in Parkinson’s Disease Etiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. While the precise etiology of PD remains elusive, the "neurotoxin hypothesis" posits that exposure to certain endogenous or exogenous chemical agents can trigger or accelerate this neurodegenerative process. 1,2,3,4-Tetrahydroisoquinolines (THIQs), a class of compounds found endogenously in the human brain and in various foods, have garnered significant attention due to their structural similarity to the potent parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2] This guide delves into the potential role of a specific subclass, the 7-methoxy-THIQ analogs, in the etiology of PD. We will explore the structure-activity relationships that govern their neurotoxic potential, dissect the hypothesized molecular mechanisms of action centered on mitochondrial dysfunction and oxidative stress, and provide detailed experimental workflows for their synthesis and biological evaluation. This document serves as a technical resource for researchers investigating novel neurotoxins and developing therapeutic strategies for Parkinson's disease.

The Neurotoxin Hypothesis: From MPTP to Endogenous THIQs

The field of Parkinson's disease research was revolutionized by the discovery that MPTP, a contaminant in a synthetic opioid, induced a severe and irreversible parkinsonian syndrome in humans.[2] This finding provided unequivocal proof that a chemical toxin could replicate the specific dopaminergic neurodegeneration seen in idiopathic PD. The neurotoxicity of MPTP is not direct; it is a prodrug that, after crossing the blood-brain barrier, is metabolized by monoamine oxidase B (MAO-B) in glial cells to the active toxicant, 1-methyl-4-phenylpyridinium (MPP+).[3] MPP+ is then selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons, where it accumulates in mitochondria and inhibits Complex I of the electron transport chain.[4] This bioenergetic collapse leads to ATP depletion, excessive production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[2][5]

The structural resemblance between MPTP and the THIQ scaffold prompted investigations into whether endogenous or diet-derived THIQs could act as "MPTP-like" neurotoxins, contributing to the slow, progressive neurodegeneration in PD.[1] THIQs can be formed in the body via the Pictet-Spengler condensation of dopamine or other biogenic amines with aldehydes.[2] While some THIQ derivatives have shown neuroprotective properties, others are demonstrably neurotoxic, capable of inducing parkinsonism in animal models.[1] The specific substitutions on the THIQ core are critical determinants of their biological activity.

The 7-Methoxy Substitution: A Key Modulator of Neurotoxicity?

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the THIQ backbone influence neurotoxicity. Research on substituted 1-methyl-1,2,3,4-tetrahydroisoquinolines has provided a pivotal insight: methoxyl substitutions can enhance neurotoxicity, whereas hydroxyl substitutions tend to decrease it.[6] This observation places a spotlight on 7-methoxy-THIQ analogs as a class of compounds with potentially heightened neurotoxic capabilities.

| Substitution on THIQ Core | Reported Effect on Neurotoxicity | Rationale for Investigation |

| Methoxy Group | Increased neurotoxicity in SH-SY5Y cells[6] | The electron-donating nature of the methoxy group may influence metabolic activation or redox cycling properties. |

| Hydroxyl Group | Decreased neurotoxicity[6] | The hydroxyl group may be a target for detoxification pathways (e.g., glucuronidation) or alter the molecule's interaction with biological targets. |

| 6,7-Dimethoxy Pattern | Found in numerous biologically active THIQs, often evaluated for non-PD targets like sigma-2 receptors.[7] | Provides a comparative framework for understanding the specific contribution of a single methoxy group at the 7-position. |

| 7-Hydroxy-6-Methoxy Pattern | A derivative with this pattern showed neuroprotective effects by downregulating inflammatory markers.[5] | Highlights the subtle yet critical influence of the precise substitution pattern on the aromatic ring. |

The working hypothesis is that the 7-methoxy group, through its electronic and steric properties, modifies the THIQ molecule in a way that promotes one or more of the key steps in the neurotoxic cascade.

Hypothesized Mechanisms of 7-Methoxy-THIQ Neurotoxicity

Based on the established mechanisms of MPTP and other neurotoxic THIQs, we can propose a multi-step pathway for how 7-methoxy-THIQ analogs may contribute to dopaminergic neuron degeneration.

Metabolic Activation by Monoamine Oxidase B (MAO-B)

A critical step for many neurotoxins is their conversion to a more reactive, toxic species. MAO-B, an enzyme located on the outer mitochondrial membrane primarily in glial cells, is responsible for oxidizing MPTP to MPP+.[8][9] It is plausible that 7-methoxy-THIQ analogs are also substrates for MAO-B. The oxidation would convert the tetrahydroisoquinoline ring into a cationic isoquinolinium ion, structurally analogous to MPP+.[10] This charged species is more reactive and is trapped within the cell, concentrating its toxic effects.

Mitochondrial Dysfunction and Oxidative Stress

The cornerstone of MPTP and THIQ-induced toxicity is the impairment of mitochondrial function.[2][11] The positively charged isoquinolinium metabolite is hypothesized to accumulate within the negatively charged mitochondrial matrix. Here, it can inhibit Complex I of the electron transport chain, leading to two catastrophic consequences:

-

Bioenergetic Failure: A drastic reduction in ATP synthesis, compromising all energy-dependent cellular processes.[2]

-

Oxidative Stress: The blockage of the electron transport chain causes electrons to leak and react with molecular oxygen, generating a surge of superoxide radicals (O₂⁻) and subsequent ROS like hydrogen peroxide (H₂O₂).[5][12]

This wave of oxidative stress overwhelms the neuron's antioxidant defenses, causing widespread damage to lipids, proteins, and DNA, and ultimately triggering apoptotic pathways.[13]

Experimental Workflows for Investigation

To rigorously test the hypothesis that 7-methoxy-THIQ analogs are potential parkinsonian neurotoxins, a systematic experimental approach is required. The following section details key protocols, from chemical synthesis to in vivo validation.

Protocol: Synthesis of 7-Methoxy-THIQ Analogs

Rationale: Access to high-purity compounds is the prerequisite for all biological testing. The Pictet-Spengler reaction is a classic and effective method for synthesizing the THIQ core from a β-phenylethylamine and an aldehyde.

Methodology (Adapted from general THIQ synthesis principles[1]):

-

Starting Materials:

-

3-Methoxy-phenylethylamine.

-

An appropriate aldehyde or ketone (e.g., acetaldehyde for a 1-methyl-7-methoxy-THIQ).

-

-

Reaction:

-

Dissolve 3-Methoxy-phenylethylamine (1 equivalent) in a suitable solvent (e.g., toluene or acetonitrile).

-

Add the aldehyde (1.1 equivalents).

-

Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid or formic acid).

-

Heat the reaction mixture under reflux for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the pure 7-methoxy-THIQ analog.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Neurotoxicity Assessment in SH-SY5Y Cells

Rationale: Dopaminergic cell lines like SH-SY5Y provide a reproducible, high-throughput model to screen for neurotoxicity and elucidate mechanisms before moving to more complex systems.[6]

Methodology:

-

Cell Culture:

-

Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

For differentiation into a dopaminergic-like phenotype, plate cells and treat with retinoic acid (10 µM) for 5-7 days.

-

-

Compound Treatment:

-

Plate differentiated cells in 96-well plates (for viability) or larger formats as required by the specific assay.

-

Prepare stock solutions of the synthesized 7-methoxy-THIQ analog in DMSO.

-

Treat cells with a range of concentrations (e.g., 1 µM to 500 µM) for 24-48 hours. Use MPP+ as a positive control and vehicle (DMSO) as a negative control.

-

-

Cell Viability (MTT Assay):

-

After treatment, add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

-

Measure absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.

-

-

Mitochondrial Superoxide Measurement (MitoSOX Red Assay):

-

After treatment, wash cells with warm buffer (e.g., HBSS).

-

Incubate cells with MitoSOX Red reagent (5 µM) for 10-30 minutes at 37°C, protected from light.

-

Wash the cells again to remove excess probe.

-

Measure fluorescence using a fluorescence microscope or plate reader (Ex/Em ~510/580 nm).

-

-

Mitochondrial Respiration (Seahorse XF Analyzer):

-

Plate cells on a Seahorse XF cell culture microplate.

-

After treatment with the 7-methoxy-THIQ analog, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

-

The analyzer measures the oxygen consumption rate (OCR) in real-time, allowing for the calculation of basal respiration, ATP-linked respiration, and maximal respiratory capacity. A decrease in these parameters indicates mitochondrial inhibition.

-

Protocol: In Vivo Neurotoxicity in a Mouse Model of PD

Rationale: An animal model is essential to confirm that the compound is toxic to the nigrostriatal dopamine system in a living organism, leading to the motor deficits characteristic of PD. The MPTP/probenecid model is a well-established sub-acute model that produces significant dopaminergic cell loss.[14]

Methodology:

-

Animals: Use male C57BL/6 mice, 8-10 weeks old. House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Compound Administration:

-

The 7-methoxy-THIQ analog can be administered via intraperitoneal (IP) injection or stereotactic injection directly into the substantia nigra or striatum.

-

For systemic administration mimicking an environmental toxin, dissolve the compound in a suitable vehicle (e.g., saline or corn oil).

-

Administer the compound daily or on another appropriate schedule for 1-4 weeks. A control group should receive the vehicle only.

-

-

Behavioral Testing (Rotarod Test):

-

Assess motor coordination and balance before, during, and after the treatment period.

-

Place mice on an accelerating rotating rod (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall. A significant decrease in fall latency in the treated group compared to the control group indicates a motor deficit.

-

-

Post-Mortem Analysis:

-

One week after the final dose, euthanize the mice by transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

-

Dissect the brains and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

-

Cut coronal sections (e.g., 30-40 µm) through the striatum and substantia nigra using a cryostat.

-

-

Immunohistochemistry for Tyrosine Hydroxylase (TH):

-

Stain the sections with an antibody against TH, the rate-limiting enzyme in dopamine synthesis, which serves as a marker for dopaminergic neurons.

-

Use a secondary antibody conjugated to a chromogen (like DAB) or a fluorophore.

-

Quantify the number of TH-positive neurons in the substantia nigra pars compacta using unbiased stereology.

-

Measure the density of TH-positive fibers in the striatum using densitometry. A significant reduction in TH-positive cells and fiber density in the treated group indicates dopaminergic neurodegeneration.

-

Conclusion and Future Directions

The investigation into 7-methoxy-THIQ analogs represents a focused effort to understand the specific chemical features that could transform an endogenous molecule into a parkinsonian neurotoxin. The central hypothesis, grounded in preliminary SAR data, is that the 7-methoxy group enhances neurotoxicity by promoting metabolic activation by MAO-B and subsequent mitochondrial impairment. The experimental workflows detailed in this guide provide a comprehensive framework for rigorously testing this hypothesis.

Successful demonstration of neurotoxicity in these models would have significant implications. It would not only identify a new class of potential environmental or endogenous risk factors for Parkinson's disease but also validate new chemical scaffolds for studying the mechanisms of neurodegeneration. Conversely, if certain 7-methoxy analogs prove to be non-toxic or even neuroprotective, this would provide equally valuable SAR data for the development of novel therapeutic agents. Future research should focus on exploring a wider range of substitutions on the 7-methoxy-THIQ backbone, conducting detailed in vivo metabolism and pharmacokinetic studies, and investigating potential interactions with other PD-related pathways, such as alpha-synuclein aggregation and neuroinflammation.

References

-

Role of Oxidative Stress in Parkinson's Disease - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

-

Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PubMed. (2022, November 2). Retrieved February 24, 2026, from [Link]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed. (2005, August 15). Retrieved February 24, 2026, from [Link]

-

(PDF) Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2025, October 13). Retrieved February 24, 2026, from [Link]

-

Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed. (2003, September 1). Retrieved February 24, 2026, from [Link]

-

A novel animal model for Parkinson's disease based on in vivo effects of small-molecule of alpha-synuclein - DiVA. (2024, July 2). Retrieved February 24, 2026, from [Link]

-

Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - MDPI. (2022, November 2). Retrieved February 24, 2026, from [Link]

-

7-Methoxy-1,2,3,4-Tetrahydroisoquinoline | C10H13NO | CID 417288 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

-

Sources of Oxidative Stress in Parkinson's Disease: Pathways and Therapeutic Implications. (2026, February 2). Retrieved February 24, 2026, from [Link]

-

Monoamine oxidase B - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico - MDPI. (2023, January 4). Retrieved February 24, 2026, from [Link]

-

Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed. (2018, March 10). Retrieved February 24, 2026, from [Link]

-

Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain. (2019, October 12). Retrieved February 24, 2026, from [Link]

-

In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. (n.d.). Retrieved February 24, 2026, from [Link]

-

Oxidative Stress in Parkinson's Disease; Parallels Between Current Animal Models, Human Studies and Cells - Griffith Research Online. (2012, April 25). Retrieved February 24, 2026, from [Link]

-

Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

-

Tetrahydroisoquinoline lacks dopaminergic nigrostriatal neurotoxicity in mice - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

-

Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - Semantic Scholar. (2022, November 2). Retrieved February 24, 2026, from [Link]

-

Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC. (2022, November 2). Retrieved February 24, 2026, from [Link]

-

In silico screening of anti-Parkinsonian multi-target drugs from natural compounds. (n.d.). Retrieved February 24, 2026, from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023, February 26). Retrieved February 24, 2026, from [Link]

-

Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and LAR inhibition of 7-alkoxy analogues of illudalic acid - ResearchGate. (2025, August 9). Retrieved February 24, 2026, from [Link]

-

Oxidative stress and Parkinson's disease - Frontiers. (2015, July 7). Retrieved February 24, 2026, from [Link]

-

Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - MDPI. (2021, October 19). Retrieved February 24, 2026, from [Link]

-

Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

-

δ-opioid receptor activation protects against Parkinson's disease-related mitochondrial dysfunction by enhancing PINK1/Parkin-dependent mitophagy | Aging. (2020, November 10). Retrieved February 24, 2026, from [Link]

-

The Impact of Mitochondrial Dysfunction on Dopaminergic Neurons in the Olfactory Bulb and Odor Detection - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Purification of MAO A and MAO B from Mammalian Tissue Sources - OUCI. (n.d.). Retrieved February 24, 2026, from [Link]

-

Neuroprotection by a mitochondria-targeted drug in a Parkinson's disease model - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Inhibition of brain mitochondrial respiration by dopamine and its metabolites: implications for Parkinson's disease and catecholamine-associated diseases - PubMed. (2004, November 15). Retrieved February 24, 2026, from [Link]

Sources

- 1. Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotection by a mitochondria-targeted drug in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Oxidative Stress in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase B - Wikipedia [en.wikipedia.org]

- 9. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Oxidative stress and Parkinson’s disease [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Biological Activity of Non-Catechol Tetrahydroisoquinoline Derivatives

Executive Summary

The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, historically overshadowed by the neurotoxicity associated with simple catechol-derived analogs (e.g., MPTP). However, non-catechol THIQ derivatives —specifically those lacking the sensitive 6,7-dihydroxy moiety or possessing masked functionalities (e.g., dimethoxy, heterocyclic fusions)—have emerged as potent, versatile agents with distinct pharmacological profiles.

This guide delineates the biological activity of these derivatives, moving beyond dopaminergic modulation to explore their roles as Sigma-2 receptor ligands (anticancer) , Orexin antagonists (addiction/sleep) , and antimicrobial agents . It provides actionable protocols for synthesis and biological evaluation, supported by mechanistic insights and recent structure-activity relationship (SAR) data.

Structural Classification & Chemical Space

To ensure safety and therapeutic efficacy, it is critical to distinguish between catechol and non-catechol phenotypes.

-

Catechol-THIQs (e.g., Salsolinol): prone to auto-oxidation, quinone formation, and neurotoxicity.

-

Non-Catechol THIQs:

-

Masked Catechols: 6,7-dimethoxy derivatives (improved lipophilicity, metabolic stability).

-

C1-Substituted: 1-benzyl, 1-phenyl, or 1-alkyne moieties (critical for receptor selectivity).

-

Heterocyclic Fusions: Tetrahydrothieno[2,3-c]isoquinolines (novel anticancer scaffolds).[1]

-

Therapeutic Frontier: Oncology & Sigma Receptor Modulation

Recent research identifies non-catechol THIQs as high-affinity ligands for Sigma receptors , particularly the Sigma-2 subtype (

Mechanism of Action: The Sigma-2/Apoptosis Axis

Unlike traditional chemotherapy,

Key Pathway:

-

Ligand Binding: THIQ derivative binds

R in the endoplasmic reticulum (ER). -

Calcium Flux: Depletion of ER

stores and mitochondrial overload. -

Execution: Activation of Caspase-3 or release of reactive oxygen species (ROS).

Visualization: Sigma-2 Signaling Pathway

Figure 1: Mechanism of action for THIQ-induced cytotoxicity via Sigma-2 receptor modulation.

Therapeutic Frontier: Antimicrobial & MDR Reversal

Non-catechol THIQs, particularly 1-alkyne and guanidine-substituted derivatives, exhibit broad-spectrum antimicrobial activity.

-

Target: Bacterial membrane integrity and Dihydrofolate Reductase (DHFR).[3]

-

MDR Reversal: 6,7-dimethoxy-THIQs inhibit P-glycoprotein (P-gp), restoring sensitivity in multidrug-resistant (MDR) cancer lines and bacteria.

Data Summary: Comparative Biological Activity

The following table summarizes key derivatives and their potency metrics derived from recent high-impact studies.

| Compound Class | Substitution Pattern | Target / Activity | Potency (IC50 / MIC) | Ref |

| Compound 7e | 4-(N,N-dimethylamino)phenyl | CDK2 Inhibitor (Lung Cancer) | [1] | |

| Compound 8d | Thieno-fused THIQ | DHFR Inhibitor (Breast Cancer) | [1] | |

| GM-3-121 | 4-ethylphenyl at C1 | Anti-angiogenesis (VEGFR-2) | [2] | |

| 1-Nonyl-THIQ | 6,7-dimethoxy, 1-alkyne | Antifungal (C. albicans) | High Activity (Qualitative) | [3] |

| Compound 2D | Benzyl guanidine | Antibacterial (MRSA) | MIC: | [4] |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating non-catechol THIQs.

Protocol A: Synthesis Validation (Bischler-Napieralski)

Causality: This method is chosen for its reliability in cyclizing phenethylamines to dihydroisoquinolines, which are then reduced to THIQs. It allows for facile modification of the C1 position.[4]

-

Amide Formation: React 3,4-dimethoxyphenethylamine with the appropriate carboxylic acid/chloride in DCM/TEA.

-

Cyclization: Reflux the resulting amide with

in dry acetonitrile (80°C, 4-6h). -

Reduction: Treat the intermediate imine with

in methanol (0°C to RT, 2h). -

Purification: Acid-base extraction followed by column chromatography (Hexane/EtOAc).

-

Validation:

NMR must show characteristic C1-H triplet/multiplet at

Protocol B: Sigma-2 Receptor Binding Assay

Trustworthiness: Uses a competitive radioligand binding approach to determine

-

Materials: Rat liver membrane homogenates (rich in

), -

Step-by-Step:

-

Preparation: Incubate membrane protein (

) with -

Competition: Add test THIQ compound (

to -

Incubation: 120 min at 25°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

-

Protocol C: In Vitro Cytotoxicity (MTT Assay)

-

Step 1: Seed cancer cells (e.g., A549, MCF7) at

cells/well in 96-well plates. -

Step 2: Incubate 24h for attachment.

-

Step 3: Treat with THIQ derivatives (serial dilutions) for 48h.

-

Step 4: Add MTT reagent (

), incubate 4h. Dissolve formazan in DMSO. -

Step 5: Measure Absorbance at 570 nm.

Experimental Workflow Visualization

This diagram illustrates the logical flow from synthesis to lead identification, ensuring a self-validating loop.

Figure 2: Integrated workflow for the development and validation of bioactive THIQ derivatives.

References

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. Link

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Current Topics in Medicinal Chemistry. Link

-

Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International. Link

-

Antibacterial activities of tetrahydroisoquinoline derivatives. ResearchGate. Link

-

Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Mini-Reviews in Medicinal Chemistry. Link

-

Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry. Link

Sources

- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline molecular weight and formula

[1][2][3][4][5]

Executive Summary

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a monomethoxylated derivative of the tetrahydroisoquinoline (THIQ) class.[1] Structurally related to the endogenous neurotoxin Salsolinol (1-methyl-6,7-dihydroxy-THIQ), this compound serves as a critical probe in neuropharmacology.[1] It allows researchers to decouple the effects of the catechol moiety (present in Salsolinol) from the core THIQ scaffold, thereby isolating mechanisms related to steric receptor fit versus oxidative stress induced by quinone formation. Additionally, it functions as a precursor in the synthesis of complex isoquinoline alkaloids and acts as a substrate for cytochrome P450 enzymes (specifically CYP2D6) in metabolic profiling studies.

Physicochemical Profile

The following data establishes the baseline identity for analytical verification.

Table 1: Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |

| CAS Number | 41565-95-1 (Racemic)1389800-35-4 ((S)-Enantiomer) |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Exact Mass | 177.1154 Da |

| Appearance | Viscous pale yellow oil (Free base); White crystalline solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; HCl salt soluble in Water |

| pKa (Calc.) | ~9.5 (Secondary amine) |

| InChIKey | VMIDQQQAEQXCDJ-UHFFFAOYSA-N |

Synthetic Routes & Process Chemistry

Synthesis of the 7-methoxy isomer presents a specific regiochemical challenge. Direct Pictet-Spengler cyclization of 4-methoxyphenethylamine is electronically disfavored because the ring closure position (ortho to the ethylamine chain) is meta to the activating methoxy group.[1]

Therefore, the Bischler-Napieralski Cyclization followed by reduction is the preferred, robust protocol for high-purity synthesis.

Protocol: Bischler-Napieralski Route

Objective: Synthesis of 7-methoxy-1-methyl-3,4-dihydroisoquinoline followed by reduction to the tetrahydro- product.[1]

Step 1: Amide Formation

-

Reagents: 4-Methoxyphenethylamine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (Catalytic), DCM (Solvent).[1]

-

Procedure: Dissolve amine in DCM at 0°C. Add acetic anhydride dropwise. Stir at RT for 2 hours.

-

Workup: Wash with 1N HCl, then NaHCO₃. Dry over MgSO₄ and concentrate to yield N-acetyl-4-methoxyphenethylamine.[1]

Step 2: Cyclization (Bischler-Napieralski)[1][2]

-

Reagents: N-acetyl precursor, POCl₃ (3.0 eq), Toluene or Acetonitrile.

-

Procedure: Reflux the amide with POCl₃ for 4–6 hours. The harsh conditions force the cyclization at the position meta to the methoxy group.

-

Validation: Monitor disappearance of amide carbonyl by IR (~1650 cm⁻¹) and appearance of imine (C=N).

-

Workup: Evaporate volatiles. Basify carefully with NaOH to pH 10. Extract the dihydroisoquinoline intermediate with EtOAc.

Step 3: Reduction[3]

-

Reagents: Dihydroisoquinoline intermediate, NaBH₄ (2.0 eq), Methanol.

-

Procedure: Dissolve intermediate in MeOH at 0°C. Add NaBH₄ portion-wise. Stir for 2 hours.

-

Purification: Quench with water, extract with DCM. Convert to HCl salt using ethereal HCl for crystallization.

Synthesis Pathway Diagram

The following diagram illustrates the logic flow from precursor to target, highlighting the critical cyclization step.

Caption: Step-wise synthesis via Bischler-Napieralski cyclization to overcome regiochemical deactivation.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[6][12][13]

-

¹H NMR (400 MHz, CDCl₃):

-

Doublet (d, 3H): ~1.4 ppm (C1-Methyl group).[1]

-

Multiplet (m, 4H): 2.6–3.2 ppm (C3 and C4 methylene protons of the heterocyclic ring).[1]

-

Quartet (q, 1H): ~4.0 ppm (C1 methine proton).[1]

-

Singlet (s, 3H): ~3.8 ppm (Methoxy group).[1]

-

Aromatic Region (3H): 6.6–7.1 ppm.[1] Pattern characteristic of 1,2,4-trisubstituted benzene (d, s, d).

-

Mass Spectrometry (LC-MS)[6][10]

Biological Context & Pharmacodynamics[12]

7-Methoxy-1-methyl-THIQ acts as a pharmacological tool to probe the Structure-Activity Relationship (SAR) of isoquinoline neurotoxins.[1]

Mechanism of Action & Utility[12]

-

Neurotoxicity Control: Unlike Salsolinol (6,7-dihydroxy), the 7-methoxy analog cannot undergo autoxidation to form o-quinones.[1] This makes it an ideal negative control in oxidative stress assays, allowing researchers to distinguish between receptor-mediated toxicity and ROS-mediated toxicity.

-

MAO Inhibition: THIQs are known reversible inhibitors of Monoamine Oxidase (MAO).[1] The 7-methoxy substitution alters the binding affinity compared to the hydroxylated analogs, often showing selectivity for MAO-A vs MAO-B depending on the exact steric configuration.

-

Metabolic Probe: It serves as a substrate for O-demethylation studies involving hepatic CYP enzymes, specifically CYP2D6, yielding the 7-hydroxy metabolite.

Biological Pathway Interaction

Caption: Interaction of 7-Methoxy-1-methyl-THIQ with metabolic and neurochemical pathways.[1]

References

-

PubChem. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Compound).[1] National Library of Medicine.[4] Available at: [Link][1]

-

Yokoyama, A., et al. (1999).[5] Superacid-Catalyzed Pictet-Spengler Reaction.[1] Journal of Organic Chemistry.[5] (Contextual reference for cyclization difficulties of deactivated rings).

-

Naoi, M., et al. (2004). Neurotoxic N-methyl(R)-salsolinol increases in Parkinson's disease.[1] Neurobiology of Disease. (Contextual reference for 1-methyl-THIQ biological activity).

Sources

- 1. 1-(Cyclopropylmethyl)-6-[dihydroxy-[(1-methylcyclopropyl)amino]-lambda4-sulfanyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]quinazoline-2,4-dione | C21H26N4O4S2 | CID 137348537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijstr.org [ijstr.org]

- 4. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

Methodological & Application

Pictet-Spengler synthesis of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Application Note: Precision Synthesis of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Executive Summary

This guide details the synthesis of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-1-Me-THIQ) , a core scaffold in isoquinoline alkaloid chemistry and a structural analog of the bioactive compound Salsoline. Unlike generic protocols, this note addresses the critical regiochemical considerations required to selectively target the 7-methoxy isomer. We utilize a Pictet-Spengler cyclization between 2-(4-methoxyphenyl)ethanamine and an acetaldehyde equivalent. The protocol emphasizes the use of acetaldehyde diethyl acetal to control stoichiometry and minimize side reactions (polymerization) common with free aldehydes.

Retrosynthetic Analysis & Regiochemistry

The success of this synthesis hinges on the selection of the correct starting phenethylamine to ensure the methoxy group ends up at the C7 position.

-

Target: 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.[1][2][3][4][5][6][7]

-

Precursor Selection:

-

3-Methoxyphenethylamine: Cyclization occurs para to the methoxy group (favored) yielding the 6-methoxy isomer, or ortho yielding the 8-methoxy isomer. This is incorrect for our target.

-

4-Methoxyphenethylamine: Cyclization occurs ortho to the ethylamine chain (positions 3 or 5 of the phenyl ring). Due to symmetry, both positions are equivalent and lead to the 7-methoxy isomer. This is the correct precursor.

-

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and regiochemical outcome.

Caption: Mechanistic flow of the Pictet-Spengler reaction targeting the 7-methoxy isomer.

Experimental Design Strategy

Reagent Selection

| Component | Reagent Choice | Rationale |

| Amine | 2-(4-methoxyphenyl)ethanamine | Directs cyclization to C7 position via symmetry. |

| Carbonyl | Acetaldehyde diethyl acetal | Acts as a "masked" aldehyde. Releases acetaldehyde slowly upon acid hydrolysis, preventing self-aldol polymerization and ensuring clean imine formation. |

| Catalyst | Trifluoroacetic Acid (TFA) | Strong organic acid to drive iminium ion formation and Friedel-Crafts closure. Anhydrous conditions prevent hydrolysis of the imine back to starting materials. |

| Solvent | Dichloromethane (DCM) | Aprotic, solubilizes reactants, and allows for easy workup. |

Critical Control Points

-

Moisture Control: Water competes with the amine for the aldehyde (hydrolysis) and inhibits imine formation. Use anhydrous solvents.[8]

-

Temperature: The cyclization of non-activated (or moderately activated) rings often requires reflux. However, 4-methoxy is an activating group, allowing reaction at moderate temperatures (reflux in DCM or room temperature with stronger acids).

Detailed Protocol

Step 1: Schiff Base Formation & Cyclization (One-Pot)

Safety Note: Perform all steps in a fume hood. TFA is corrosive; phenethylamines are bioactive.

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Solvent & Amine: Add 2-(4-methoxyphenyl)ethanamine (1.51 g, 10.0 mmol) to the flask. Dissolve in anhydrous DCM (20 mL).

-

Aldehyde Addition: Add acetaldehyde diethyl acetal (1.6 mL, 11.0 mmol, 1.1 eq) via syringe.

-

Acid Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add Trifluoroacetic acid (TFA) (5 mL) over 10 minutes. Exothermic reaction.

-

Note: The acetal hydrolyzes in situ to release reactive acetaldehyde.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to mild reflux (40°C) for 12-16 hours.

-

Monitoring: Check progress via TLC (System: DCM/MeOH 9:1 + 1% NH4OH). The starting amine spot (lower Rf) should disappear, replaced by a higher Rf product spot.

-

Step 2: Workup and Isolation

-

Quenching: Cool the reaction mixture to room temperature. Slowly pour into a beaker containing saturated NaHCO3 solution (50 mL) and crushed ice. Stir vigorously until gas evolution (CO2) ceases and pH is basic (~pH 9).

-

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 30 mL).

-

Washing: Combine organic layers and wash with brine (30 mL).

-

Drying: Dry the organic phase over anhydrous Na2SO4 . Filter off the solid.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude oil (typically yellow/orange).

Step 3: Purification (Hydrochloride Salt Formation)

Converting the free base to the HCl salt purifies the compound and provides a stable solid.

-

Dissolve the crude oil in a minimum amount of anhydrous ethanol or diethyl ether .

-

Add 2M HCl in diethyl ether dropwise with stirring until no further precipitate forms.

-

Filter the white solid.

-

Recrystallization: Recrystallize from Isopropanol/Ether if higher purity is required.

-

Yield: Expected yield is 75-85%.

Characterization Data

Compound: 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride[4][5]

| Technique | Expected Signal / Value | Interpretation |

| 1H NMR (CDCl3) | δ 1.55 (d, 3H) | 1-Methyl group (doublet due to coupling with H-1). |

| δ 2.70 - 3.20 (m, 4H) | C3 and C4 methylene protons (multiplets). | |

| δ 3.75 (s, 3H) | 7-Methoxy group (singlet). | |

| δ 4.20 (q, 1H) | H-1 methine proton (quartet). | |

| δ 6.60 (d, 1H) | Aromatic H-5 (ortho coupling). | |

| δ 6.75 (dd, 1H) | Aromatic H-6 (ortho/meta coupling). | |

| δ 7.05 (d, 1H) | Aromatic H-8 (meta coupling). | |

| MS (ESI+) | m/z 192.1 [M+H]+ | Molecular ion corresponding to C11H15NO. |

Troubleshooting & Optimization

Common Issues

-

Problem: Low Yield / Incomplete Reaction.

-

Cause: Wet solvent or insufficient acid strength.

-

Solution: Ensure DCM is distilled over CaH2 or use molecular sieves. Increase TFA concentration or switch to anhydrous HCl/Dioxane.

-

-

Problem: "Sticky" Oil Product.

-

Cause: Residual solvent or impurities.

-

Solution: The free base is often an oil. Always convert to the HCl or Oxalate salt for easy handling and storage.

-

Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of the target THIQ.

References

-

Pictet, A., & Spengler, T. (1911).[9][10][11][12] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[9] Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.[9] Link

-

Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[9] Link

-